molecular formula C19H19N3O4 B6577594 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 862484-29-5

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B6577594
CAS No.: 862484-29-5
M. Wt: 353.4 g/mol
InChI Key: MJXVNSUODWBDCR-UHFFFAOYSA-N
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Description

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a 5-ethoxyphenol moiety at position 3.

The 3-methoxyphenoxy substituent introduces steric and electronic effects that may influence binding to biological targets like the hACE2-S complex implicated in SARS-CoV-2 entry .

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-13-7-8-15(16(23)10-13)18-17(11-21-19(20)22-18)26-14-6-4-5-12(9-14)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVNSUODWBDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC(=C3)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions:

    Ethoxyphenol Addition: The final step involves the addition of the ethoxyphenol group to the pyrimidine ring, which can be accomplished through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal structure and function of the genetic material, which may lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Properties
Target Compound 5-(3-methoxyphenoxy), 4-(5-ethoxyphenol) C20H20N3O4 Moderate lipophilicity (LogP ~2.8), hydrogen-bond donor/acceptor capacity
AP-3-OMe-Ph (from ) 5-(3-methoxyphenyl), 4-phenol C17H15N3O2 Lower molecular weight (317.3 g/mol), higher binding free energy to hACE2-S (-45.2 kcal/mol)
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol () 5-(4-chlorophenyl), 5-(3-chlorobenzyloxy) C23H17Cl2N3O2 Increased lipophilicity (LogP ~4.1), halogenated substituents enhance target affinity but may raise toxicity
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol () 5-(3,4-dimethoxyphenyl), 6-methyl, 5-ethoxy C21H23N3O4 Enhanced hydrogen-bonding capacity due to dimethoxy groups; methyl substitution may restrict conformational flexibility
2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol () 5-(4-methoxyphenyl), 6-(CF3), 5-ethoxy C20H18F3N3O3 High electronegativity from CF3 group; molecular weight 405.37 g/mol; likely improved metabolic stability

Pharmacokinetic and Toxicity Considerations

  • Ethoxy vs.
  • Halogenated Analogues: Chlorine and fluorine substituents () enhance binding affinity but correlate with higher cytotoxicity in vitro. For example, 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol () shows a molecular weight of 467.88 g/mol and LogP ~3.9, indicating favorable membrane penetration but possible hepatotoxicity .
  • Trifluoromethyl Derivatives (): The CF3 group increases metabolic stability due to resistance to oxidative degradation but may reduce aqueous solubility (e.g., 405.37 g/mol compound in has a solubility of 1 µg/mL at pH 7.4) .

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